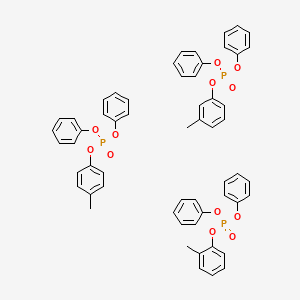

(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate

Vue d'ensemble

Description

(2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate are organophosphorus compounds that belong to the class of diphenyl phosphates. These compounds are characterized by the presence of a diphenyl phosphate group attached to a methyl-substituted phenyl ring. They are commonly used as flame retardants, plasticizers, and in various industrial applications due to their excellent thermal stability and resistance to degradation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of these compounds typically involves the reaction of phenol derivatives with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of a phenyl phosphate intermediate, which is then further reacted with a methyl-substituted phenol to yield the final product.

Industrial Production Methods: In an industrial setting, the production of these compounds is carried out using continuous flow reactors to ensure consistent quality and high yield. The process involves the controlled addition of reactants and precise temperature control to optimize the reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: These compounds primarily undergo substitution reactions, where the phosphate group can be replaced by other functional groups. They can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Use of nucleophiles such as amines or alcohols in the presence of a base.

Oxidation Reactions: Use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: Use of reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Substitution Products: Formation of mono- or di-substituted phenyl phosphate derivatives.

Oxidation Products: Formation of phenyl phosphate oxides.

Reduction Products: Formation of phenyl phosphine derivatives.

Applications De Recherche Scientifique

Flame Retardants

One of the primary applications of these compounds is as flame retardants in various materials, including textiles, plastics, and electronics. They are particularly effective due to their ability to form a protective char layer when exposed to heat, thereby preventing the spread of flames.

- Case Study : In a study assessing the efficiency of flame retardants in polyurethane foams, it was found that incorporating (2-Methylphenyl) diphenyl phosphate significantly improved the fire resistance of the material while maintaining its mechanical properties .

Plasticizers

These compounds serve as plasticizers in the production of flexible plastics. They enhance the flexibility and workability of polymers by reducing brittleness.

- Data Insight : A report indicated that using a mixture containing these phosphates improved the elongation at break of polyvinyl chloride formulations by up to 30%, demonstrating their effectiveness as plasticizers .

Additives in Coatings and Adhesives

The compounds are also utilized as additives in coatings and adhesives to improve adhesion properties and thermal stability.

- Example : In automotive applications, these phosphates have been included in coatings to enhance durability against high temperatures and environmental stressors .

Biomedical Applications

Recent research has explored the potential of these compounds in biomedical applications, particularly for drug delivery systems due to their biocompatibility and stability.

- Research Finding : Studies have shown that formulations containing (3-Methylphenyl) diphenyl phosphate can enhance the solubility and bioavailability of certain drugs, making them promising candidates for pharmaceutical applications .

Environmental Impact and Safety

While these compounds exhibit beneficial properties for industrial applications, their environmental impact has raised concerns. Studies indicate that they can be toxic to aquatic organisms and are not readily biodegradable.

Table 2: Environmental Impact Data

| Organism Type | Toxicity Level |

|---|---|

| Algae | EC50 = 0.99 mg/L |

| Fish | LC50 = 1.3 mg/L |

| Daphnia | EC50 = 3.7 mg/L |

Mécanisme D'action

The mechanism by which these compounds exert their effects involves the interaction with molecular targets and pathways:

Flame Retardancy: These compounds function by releasing phosphoric acid upon heating, which promotes char formation and reduces the release of flammable gases.

Plasticization: They act as plasticizers by reducing the glass transition temperature of polymers, thereby increasing flexibility and durability.

Enzyme Inhibition: In biological systems, they may inhibit enzymes by binding to the active site or altering the enzyme's conformation.

Comparaison Avec Des Composés Similaires

Triphenyl Phosphate (TPP): Similar structure but with three phenyl groups instead of one methyl-substituted phenyl group.

Tetrabromobisphenol A (TBBPA): Another flame retardant with bromine atoms instead of phosphate groups.

Bisphenol A (BPA): Used in the production of polycarbonate plastics, but lacks the phosphate group.

Uniqueness:

Higher Thermal Stability: These compounds exhibit superior thermal stability compared to similar compounds due to the presence of the phosphate group.

Enhanced Flame Retardancy: The release of phosphoric acid upon heating provides better flame retardant properties.

These compounds are valuable in various fields due to their unique properties and wide range of applications. Their synthesis, reactions, and applications highlight their importance in both industrial and scientific research.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

The biological activity of the compounds (2-Methylphenyl) diphenyl phosphate , (3-methylphenyl) diphenyl phosphate , and (4-methylphenyl) diphenyl phosphate has garnered attention due to their potential implications in health and environmental contexts. These organophosphate esters (OPEs) are often used as flame retardants and plasticizers, raising concerns regarding their toxicity and biological effects.

Chemical Structure and Properties

These compounds belong to a class of organophosphates characterized by a phosphate group esterified with phenolic compounds. The structural variations among the isomers can influence their biological activity, toxicity, and metabolic pathways.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (2-Methylphenyl) diphenyl phosphate | TBD | CHOP |

| (3-Methylphenyl) diphenyl phosphate | TBD | CHOP |

| (4-Methylphenyl) diphenyl phosphate | TBD | CHOP |

Neurotoxicity

Research indicates that certain isomers of cresyl diphenyl phosphate, which are structurally similar to the methylphenyl variants, can inhibit neurotoxic esterase (NTE) activity, leading to delayed neuropathy. In studies involving animal models, significant inhibition of NTE activity was observed, suggesting potential neurotoxic effects at high exposure levels . The compounds may also affect cholinesterase activity, which is critical for proper nervous system function .

Endocrine Disruption

Organophosphate esters have been implicated in endocrine disruption. Studies have shown that exposure to OPEs can lead to alterations in lipid metabolism and steroid hormone production in animal models . The compounds may interfere with hormonal signaling pathways, potentially resulting in reproductive and developmental toxicity.

Genotoxicity

The genotoxic potential of these compounds has been evaluated through various assays. While some studies reported negative results for mutagenicity in bacteria, chromosomal aberrations were observed in vitro under certain conditions . This suggests that while acute genotoxicity may be low, there could be risks associated with prolonged exposure or specific metabolic conditions.

Case Studies

- Animal Studies on Toxicity : In a 28-day oral gavage study using cresyl diphenyl phosphate (which shares structural characteristics with the methylphenyl variants), a no observed adverse effect level (NOAEL) was established at 62.5 mg/kg body weight per day. Histopathological changes were noted in the liver and kidneys at higher doses .

- Endocrine Disruption Assessment : A study examining the effects of a mixture of OPEs found that exposure was associated with reduced semen quality in male subjects. This highlights the potential reproductive toxicity linked to these compounds .

- Environmental Impact Studies : Research has documented the presence of OPEs in various environments, including air and water samples from remote areas like the Arctic. This raises concerns about bioaccumulation and long-range transport of these chemicals .

Propriétés

Numéro CAS |

26444-49-5 |

|---|---|

Formule moléculaire |

C57H51O12P3 |

Poids moléculaire |

1020.9 g/mol |

Nom IUPAC |

(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |

InChI |

InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3 |

Clé InChI |

QXDTWBUYOSGCSB-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

SMILES canonique |

CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Apparence |

Solid powder |

Point d'ébullition |

390 °C at 760 mm Hg |

Color/Form |

Colorless transparent liquid |

Densité |

1.208 at 25 °C |

Point d'éclair |

450 °F (232 °C) (Closed cup) |

melting_point |

Freezing point: -38 °C |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

In water, 2.4 mg/L at 25 °C In water, 2.6 mg/L at 25 °C Insoluble in glycerol; soluble in most organic solvents except glycerol |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate; |

Pression de vapeur |

1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/ |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.